
1-Amino-3-(2,5-dimethylphenyl)propan-2-ol
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Overview
Description
1-Amino-3-(2,5-dimethylphenyl)propan-2-ol is an organic compound with the molecular formula C11H17NO It is a member of the class of propanolamines, characterized by the presence of both an amino group and a hydroxyl group on a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-(2,5-dimethylphenyl)propan-2-ol typically involves the reaction of 2,5-dimethylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amino alcohol .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-(2,5-dimethylphenyl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a secondary or tertiary amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amino alcohols.
Scientific Research Applications
Medicinal Chemistry
1-Amino-3-(2,5-dimethylphenyl)propan-2-ol serves as a precursor in the synthesis of various pharmaceutical compounds. The applications in medicinal chemistry include:
- Synthesis of Drug Candidates It can be used to synthesize novel compounds bearing 2,5-dimethylphenyl substituents, which may possess antimicrobial activity against Gram-positive and Gram-negative pathogens with novel or emerging resistance mechanisms .
- Chiral Synthesis: The chiral nature of this compound enhances its utility in asymmetric synthesis, allowing for the creation of enantiomerically pure compounds with specific biological activities.
The biological activity of this compound is of considerable interest, with preliminary studies suggesting potential interactions with various biological targets. Key areas of study include:
- Antimicrobial Research: Derivatives containing the 2,5-dimethylphenyl group have demonstrated antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses .
- Anticancer Activity: Certain compounds with structural similarity have displayed antimitotic activity against tested human tumor cells, indicating potential applications in cancer research .
Mechanism of Action
The mechanism of action of 1-Amino-3-(2,5-dimethylphenyl)propan-2-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The amino group can form hydrogen bonds with target molecules, while the hydroxyl group can participate in additional interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-Amino-3-(2,4-dimethylphenyl)propan-2-ol: Similar structure but with a different position of the methyl groups on the benzene ring.
1-Amino-3-(3,5-dimethylphenyl)propan-2-ol: Another isomer with different methyl group positions.
Uniqueness: 1-Amino-3-(2,5-dimethylphenyl)propan-2-ol is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. The position of the methyl groups can affect the compound’s steric and electronic properties, leading to differences in its interactions with molecular targets .
Biological Activity
1-Amino-3-(2,5-dimethylphenyl)propan-2-ol, a chiral amino alcohol, has garnered attention due to its potential biological activities. This compound's structure includes both amino and hydroxyl functional groups, which enable interactions with various biological targets such as enzymes and receptors. Understanding its biological activity is crucial for potential therapeutic applications.
- Molecular Formula : C12H17NO
- Molecular Weight : 193.27 g/mol
- Chirality : The compound exists in multiple enantiomeric forms, influencing its biological effects and interactions.
The mechanism of action of this compound involves:
- Binding to Receptors : The amino and hydroxyl groups facilitate binding to specific receptors, potentially influencing signaling pathways.
- Enzyme Modulation : The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic processes.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
Antimicrobial Activity
Studies have shown that compounds with structural similarities to this compound possess antimicrobial properties. For instance, derivatives featuring the 2,5-dimethylphenyl scaffold have demonstrated effectiveness against drug-resistant strains of bacteria and fungi .
Antioxidant Properties
Research has indicated that the compound may exhibit antioxidant activities, which are vital for protecting cells from oxidative stress. This property is particularly relevant in the context of diseases where oxidative damage plays a role in pathophysiology .
Potential Therapeutic Applications
This compound is being explored for its potential use in drug development due to its ability to modulate biological pathways. Its chiral nature allows for applications in asymmetric synthesis, making it valuable in medicinal chemistry.
Study on Antimicrobial Activity
A recent study investigated various derivatives of the 2,5-dimethylphenyl scaffold for their antimicrobial efficacy. Results indicated that certain derivatives exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that structural modifications could enhance potency against resistant strains .
Synthesis and Characterization
Research focusing on the synthesis of this compound highlighted methods that ensure high enantiomeric purity. These methods are crucial for maintaining biological activity and optimizing therapeutic effects.
Data Table: Biological Activities of Related Compounds
Properties
Molecular Formula |
C11H17NO |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
1-amino-3-(2,5-dimethylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H17NO/c1-8-3-4-9(2)10(5-8)6-11(13)7-12/h3-5,11,13H,6-7,12H2,1-2H3 |
InChI Key |
UWVAWZQXNNHSIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC(CN)O |
Origin of Product |
United States |
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